Potency at Neuromuscular Junction Relative to Tubocurarine in Feline Soleus Muscle
In a direct head-to-head comparison using cat soleus muscle under chloralose anesthesia, benzoquinonium was approximately 2.5 times more potent than tubocurarine on a molar basis for blocking neuromuscular transmission. This potency advantage is explicitly quantified relative to the clinical benchmark tubocurarine [1].
| Evidence Dimension | Neuromuscular blocking potency |
|---|---|
| Target Compound Data | 2.5 times more potent than tubocurarine |
| Comparator Or Baseline | Tubocurarine (potency normalized to 1.0) |
| Quantified Difference | 2.5-fold greater potency |
| Conditions | Cat soleus muscle; molar basis; in vivo under chloralose anesthesia |
Why This Matters
This 2.5-fold potency difference can translate to lower required doses for equivalent neuromuscular blockade, a critical factor in experimental design and procurement cost-efficiency.
- [1] Bowman WC, Webb SN. Neuromuscular blocking and ganglion blocking activities of some acetylcholine antagonists in the cat. Journal of Pharmacy and Pharmacology. 1972;24(10):762-772. View Source
